SRPIN803

Description

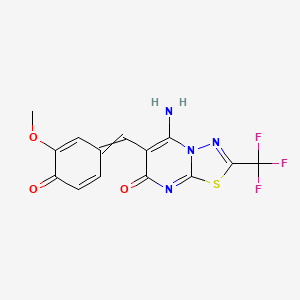

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9F3N4O3S |

|---|---|

Molecular Weight |

370.31 g/mol |

IUPAC Name |

5-amino-6-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3 |

InChI Key |

JCSNCMXWHKOYJB-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SRPIN-803; SRPIN 803; SRPIN803; |

Origin of Product |

United States |

Foundational & Exploratory

SRPIN803: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of SRPK1 and CK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRPIN803 is a small molecule inhibitor with a novel dual-targeting mechanism of action, simultaneously inhibiting Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This dual inhibition disrupts key cellular signaling pathways, leading to potent anti-angiogenic effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and molecular biology.

Core Mechanism of Action: Dual Inhibition of SRPK1 and CK2

This compound exerts its biological effects primarily through the inhibition of two key protein kinases: SRPK1 and CK2.[1] This dual inhibitory action is critical to its efficacy, particularly in the context of pathological angiogenesis, a hallmark of diseases such as age-related macular degeneration (AMD) and cancer.

-

Serine/Arginine-Rich Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[2] One of the critical substrates of SRPK1 is the splicing factor SRSF1, which plays a pivotal role in the alternative splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA.[3][4] By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, leading to a shift in VEGF splicing from the pro-angiogenic VEGFxxx isoforms to the anti-angiogenic VEGFxxxb isoforms.[4]

-

Casein Kinase 2 (CK2): CK2 is a highly pleiotropic serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival. Its role in angiogenesis is multifaceted, involving the potentiation of VEGF signaling. Inhibition of CK2 by this compound further contributes to the overall anti-angiogenic effect by dampening the cellular response to pro-angiogenic stimuli.

The synergistic inhibition of both SRPK1 and CK2 by this compound results in a more potent suppression of VEGF production and downstream signaling compared to the inhibition of either kinase alone.[1]

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified in various assays. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Substrate | IC50 | Reference |

| SRPK1 | In Vitro Kinase Assay | LBRNt(62–92) | 7.5 µM | [5] |

| CK2 | In Vitro Kinase Assay | 0.68 µM | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytostatic Activity of this compound

| Cell Line | Cancer Type | GI50 | Reference |

| Hcc827 | Non-small cell lung cancer | 80-98 µM | [1] |

| PC3 | Prostate cancer | 80-98 µM | [1] |

| U87 | Glioblastoma | 80-98 µM | [1] |

| A549 | Non-small cell lung cancer | 10-16 µM | [5] |

| MCF7 | Breast cancer | 61 µM (IC50) | [5] |

| MRC5 | Normal lung fibroblast | 63 µM (IC50) | [5] |

GI50 (Growth inhibitory concentration 50) is the concentration of a test agent that causes a 50% reduction in the net cell growth.

Table 3: In Vivo Anti-Angiogenic Activity of this compound

| Model Organism | Assay Type | Concentration | Effect | Reference |

| Zebrafish (Danio rerio) | Embryo Angiogenesis Assay | 100 µM | Inhibition of intersegmental vessel (ISV) formation | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols used to characterize its mechanism of action.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from methodologies described in the literature for determining the in vitro inhibitory activity of this compound against SRPK1 and CK2.[5]

Materials:

-

Recombinant human SRPK1 or CK2 enzyme

-

Kinase-specific substrate (e.g., LBRNt(62–92) for SRPK1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Kinase Reaction Mix: In each well of a white assay plate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.

-

Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® Reagent to each well.

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure luminescence using a luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity/Cytostatic Assay (GI50 Determination)

This protocol is a general guide for assessing the growth-inhibitory effects of this compound on various cell lines.

Materials:

-

Cancer cell lines of interest (e.g., Hcc827, PC3, U87)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Sulforhodamine B (SRB) or similar cell viability reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Cell Fixation and Staining: After incubation, fix the cells with a suitable fixative (e.g., trichloroacetic acid) and stain with SRB solution.

-

Measurement: Wash the plates to remove unbound dye, and then solubilize the bound dye. Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. Determine the GI50 value from the dose-response curve.

Zebrafish Anti-Angiogenesis Assay

This in vivo assay is used to evaluate the anti-angiogenic effects of this compound during embryonic development.[1]

Materials:

-

Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP))

-

Embryo medium (E3)

-

This compound stock solution (in DMSO)

-

Petri dishes or multi-well plates

-

Tricaine (anesthetic)

-

Fluorescence stereomicroscope or confocal microscope

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and allow them to develop to the desired stage (e.g., 24 hours post-fertilization).

-

Compound Exposure: Place the embryos in multi-well plates containing embryo medium with various concentrations of this compound or DMSO as a control.

-

Incubation: Incubate the embryos at 28.5°C for 24-48 hours.

-

Imaging: At the end of the incubation period, anesthetize the embryos with tricaine and mount them in a suitable medium for imaging.

-

Image Acquisition: Capture images of the trunk vasculature, specifically focusing on the intersegmental vessels (ISVs), using a fluorescence microscope.

-

Analysis: Quantify the extent of angiogenesis by measuring the length and number of ISVs, and the number of branch points. Compare the measurements between this compound-treated and control embryos to determine the anti-angiogenic effect.

Conclusion

This compound represents a promising therapeutic candidate due to its unique dual-inhibitory mechanism targeting both SRPK1 and CK2. This mode of action leads to a potent anti-angiogenic effect, primarily through the modulation of VEGF splicing and signaling. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other dual-target inhibitors for the treatment of angiogenesis-dependent diseases.

References

- 1. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine-arginine protein kinase 1 (SRPK1), a determinant of angiogenesis, is upregulated in prostate cancer and correlates with disease stage and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Anti-Angiogenic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SRPIN803 is a potent small molecule that functions as a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2][3] This dual inhibitory action underlies its significant anti-angiogenic properties, making it a molecule of interest for research in oncology and ophthalmology, particularly in the context of age-related macular degeneration.[1][2] this compound exerts its biological effects by modulating the phosphorylation of key proteins involved in cellular processes such as mRNA splicing and signal transduction, ultimately leading to a reduction in the production of Vascular Endothelial Growth Factor (VEGF), a critical promoter of angiogenesis.[4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.

Core Mechanism of Action: Dual Inhibition of SRPK1 and CK2

This compound's primary mechanism of action is the simultaneous inhibition of two crucial protein kinases: SRPK1 and CK2.[1][3]

-

Serine/Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins. These phosphorylated SR proteins are essential for the assembly of the spliceosome and the subsequent processing of pre-mRNA. By inhibiting SRPK1, this compound disrupts the normal splicing of various transcripts, including those encoding for pro-angiogenic factors.[4]

-

Casein Kinase 2 (CK2): CK2 is a highly pleiotropic serine/threonine kinase involved in a myriad of cellular processes, including signal transduction, transcriptional control, and apoptosis.[4] Its dysregulation has been implicated in numerous diseases, including cancer. Inhibition of CK2 by this compound can interfere with multiple signaling pathways that support cell survival and proliferation.

The dual inhibition of both SRPK1 and CK2 by this compound leads to a synergistic effect, culminating in the potent suppression of angiogenesis. A key downstream consequence of this dual inhibition is the reduction of VEGF production.[4]

Signaling Pathway

References

SRPIN803: A Comprehensive Technical Guide to a Dual Inhibitor of SRPK1 and CK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRPIN803 is a cell-permeable, thiadiazolopyrimidinone-based compound that functions as a potent, reversible, and ATP-competitive dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] This dual inhibitory action positions this compound as a valuable tool for investigating cellular processes regulated by these kinases, particularly in the contexts of angiogenesis and oncology. Its ability to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF) and interfere with pro-survival signaling pathways makes it a compound of significant interest for therapeutic development, especially in diseases characterized by pathological neovascularization such as age-related macular degeneration (AMD) and various cancers. This technical guide provides an in-depth overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against its primary targets, SRPK1 and CK2, as well as its broader effects on cell viability and proliferation across various cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 | Assay Conditions | Reference |

| SRPK1 | 2.4 µM | In vitro kinase assay | [2][3][4] |

| SRPK1 | 7.5 µM | In vitro kinase assay with LBRNt(62-92) substrate | [2][5] |

| CK2 | 203 nM | In vitro kinase assay | [2][3] |

| CK2 | 0.68 µM | In vitro kinase assay | [5] |

| SRPK2 | No significant inhibition | In vitro kinase assay | [4] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Value (GI50/IC50) | Reference |

| Hcc827 | Cytostatic | GI50 = 80-98 µM | [2][6] |

| PC3 | Cytostatic | GI50 = 80-98 µM | [2][6] |

| U87 | Cytostatic | GI50 = 80-98 µM | [2][6] |

| Jurkat | Cytotoxicity | IC50 = 9.51 µM (for a similar SRPK1 inhibitor, C02) | [7] |

| A549 | Cytotoxicity | IC50 = 29.76 µM (for a similar SRPK1 inhibitor, C02) | [7] |

| K562 | Cytotoxicity | IC50 = 25.81 µM (for a similar SRPK1 inhibitor, C02) | [7] |

| HeLa | Cytotoxicity | IC50 = 34.53 µM (for a similar SRPK1 inhibitor, C02) | [7] |

| MCF7 | Cytotoxicity | IC50 = 61 µM (for geo35, a c(RGDyK)-SRPIN803 conjugate) | [5] |

| MRC5 | Cytotoxicity | IC50 = 63 µM (for geo35, a c(RGDyK)-SRPIN803 conjugate) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of SRPK1 and CK2.

Materials:

-

Recombinant human SRPK1 or CK2 enzyme

-

Kinase-specific substrate (e.g., LBRNt(62-92) for SRPK1, synthetic peptide for CK2)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

-

ATP and MgCl2

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ATP detection reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

In a 96-well plate, add the recombinant kinase and its specific substrate to each well containing the diluted this compound or DMSO control.

-

Initiate the kinase reaction by adding a mixture of ATP and MgCl2 to each well. The final concentration of ATP should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[8]

-

Stop the reaction and measure the remaining ATP using an ATP detection reagent like Kinase-Glo®, following the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Cancer cell lines of interest (e.g., Hcc827, PC3, U87)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

-

Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a DMSO-only control.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Zebrafish Angiogenesis Assay

This in vivo assay assesses the anti-angiogenic activity of this compound using a transgenic zebrafish model.

Materials:

-

Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP))

-

This compound (dissolved in DMSO)

-

Embryo medium (E3)

-

96-well plates or petri dishes

-

Fluorescence microscope

Procedure:

-

Collect zebrafish embryos and raise them in E3 medium.

-

At 24 hours post-fertilization (hpf), dechorionate the embryos and place them in individual wells of a 96-well plate.

-

Treat the embryos with various concentrations of this compound in E3 medium (e.g., up to 100 µM).[6] Include a DMSO-only control group.

-

Incubate the embryos at 28.5°C for 48-72 hours.

-

At 72 hpf, anesthetize the embryos and mount them for imaging.

-

Visualize the intersegmental vessels (ISVs) using a fluorescence microscope.

-

Quantify angiogenesis by measuring the length and/or number of ISVs.[5]

-

Calculate the percentage of angiogenesis inhibition for each this compound concentration relative to the DMSO control.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting changes in the phosphorylation state of SRPK1 and CK2 substrates and the expression levels of downstream effector proteins.

Materials:

-

Cell lines of interest

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-SRSF1, anti-SRSF1, anti-phospho-Akt (Ser473), anti-Akt, anti-VEGF, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and treat with this compound or DMSO control for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein expression or phosphorylation.

Visualization of this compound's Mechanism of Action

The dual inhibition of SRPK1 and CK2 by this compound leads to a multifaceted impact on cellular signaling, primarily converging on the regulation of angiogenesis and cell survival. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

This compound Experimental Workflow

Caption: Experimental workflow for characterizing this compound.

SRPK1 Signaling Pathway and this compound Inhibition

Caption: SRPK1-mediated VEGF splicing and its inhibition by this compound.

CK2 Signaling Pathway and this compound Inhibition

Caption: CK2-mediated pro-survival signaling and its inhibition by this compound.

Dual Inhibition of SRPK1 and CK2 by this compound and its Downstream Effects

Caption: Synergistic anti-angiogenic and pro-apoptotic effects of this compound.

Conclusion

This compound represents a significant pharmacological tool for the dual targeting of SRPK1 and CK2. Its well-characterized inhibitory profile against these two kinases, which are implicated in numerous disease-relevant pathways, underscores its potential for further preclinical and clinical investigation. The provided data and protocols offer a robust framework for researchers to explore the multifaceted effects of this compound in various biological systems. The visualization of its impact on key signaling cascades highlights the synergistic potential of dual SRPK1/CK2 inhibition as a therapeutic strategy, particularly in the fields of oncology and ophthalmology. Further research into the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. graphviz.org [graphviz.org]

- 2. Conserved Proline-Directed Phosphorylation Regulates SR Protein Conformation and Splicing Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of serine/arginine‐rich splicing factor 1 at tyrosine 19 promotes cell proliferation in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 10. Suppression of VEGFD expression by S-nitrosylation promotes the development of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Potent Antiangiogenic Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SRPIN803 is a small molecule inhibitor with demonstrated antiangiogenic properties, primarily through its dual inhibitory action on Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating angiogenesis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting SRPK1 and CK2 signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and age-related macular degeneration.[4] Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis.[5] The alternative splicing of VEGF pre-mRNA results in the production of pro-angiogenic (e.g., VEGF165) and anti-angiogenic (e.g., VEGF165b) isoforms.[5] The balance between these isoforms is crucial in controlling the angiogenic switch.

This compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to inhibit angiogenesis.[1][2][3] Its primary mechanism involves the dual inhibition of SRPK1 and CK2, two kinases implicated in the regulation of angiogenesis.[1][2][3][4]

Mechanism of Action: Dual Inhibition of SRPK1 and CK2

This compound exerts its antiangiogenic effects by targeting two key kinases:

-

Serine/Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of the alternative splicing of VEGF pre-mRNA.[5][6] It phosphorylates serine/arginine-rich splicing factors (SRSFs), such as SRSF1, which then promote the selection of the proximal splice site in VEGF exon 8, leading to the production of the pro-angiogenic VEGF165 isoform.[5][6][7] By inhibiting SRPK1, this compound can shift the splicing of VEGF towards the anti-angiogenic VEGF165b isoform, thereby suppressing angiogenesis.[5]

-

Casein Kinase 2 (CK2): CK2 is a pleiotropic serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and angiogenesis.[4][8][9] Elevated CK2 activity is observed in many cancers and is associated with the promotion of angiogenesis.[4] CK2 can influence angiogenesis through multiple signaling pathways, including those involving key growth factors.[4][8][9] Inhibition of CK2 by this compound contributes to its overall antiangiogenic activity.[1][3]

The dual inhibition of both SRPK1 and CK2 by this compound provides a multi-pronged approach to suppressing pathological angiogenesis.

Dual inhibitory mechanism of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound from various studies.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Reference |

| SRPK1 | 2.4 μM | [1] |

| SRPK1 | 7.5 μM | [10] |

| CK2 | 203 nM (0.203 μM) | [1] |

| CK2 | 0.68 μM | [10] |

Table 2: In Vitro and In Vivo Antiangiogenic Activity of this compound

| Assay | Model System | Concentration/Dose | Observed Effect | Reference |

| Angiogenesis Assay | Zebrafish Embryos | 100 μM | Inhibition of angiogenesis | [1][3] |

| Angiogenesis Assay | Zebrafish Embryos (microinjection) | 4.6 nL of 10 μM | Blockade of angiogenesis | [1] |

| Choroidal Neovascularization | Mouse Model | Topical administration | Significant inhibition of CNV | [1][3] |

Table 3: Cytostatic Activity of this compound

| Cell Line | GI50 Value | Reference |

| Hcc827 | 80-98 μM | [1] |

| PC3 | 80-98 μM | [1] |

| U87 | 80-98 μM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiangiogenic activity of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against SRPK1 and CK2.

Materials:

-

Recombinant SRPK1 or CK2 enzyme

-

Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)[10]

-

This compound at various concentrations

-

ATP (radiolabeled or with a detection system)

-

Kinase reaction buffer

-

96-well plates

-

Detection reagents (e.g., for radioactivity or luminescence)

-

Plate reader

Protocol:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer in each well of a 96-well plate.

-

Add this compound at a range of concentrations to the wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or a luminescence-based assay).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the kinase activity.

Zebrafish Angiogenesis Assay

This in vivo assay is used to visually and quantitatively assess the antiangiogenic effects of this compound.

Workflow for the zebrafish angiogenesis assay.

Materials:

-

Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))

-

This compound stock solution

-

Embryo medium

-

96-well plates

-

Fluorescence microscope

Protocol:

-

Collect fertilized zebrafish embryos and maintain them in embryo medium.

-

At a specific developmental stage (e.g., 24 hours post-fertilization), dechorionate the embryos.

-

Place individual embryos into the wells of a 96-well plate containing embryo medium.

-

Add this compound to the wells at the desired final concentration (e.g., 100 µM).[1][3] Include a vehicle control (e.g., DMSO).

-

Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).

-

At the end of the incubation period, anesthetize the embryos.

-

Image the trunk vasculature of the embryos using a fluorescence microscope.

-

Quantify the extent of angiogenesis by measuring parameters such as the length and number of intersegmental vessels.

-

Compare the measurements between the this compound-treated and control groups to determine the antiangiogenic effect.

Mouse Model of Choroidal Neovascularization (CNV)

This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context, such as age-related macular degeneration.

Materials:

-

Mice (e.g., C57BL/6)

-

Laser photocoagulator

-

This compound formulation for topical administration (e.g., eye ointment)

-

Anesthesia

-

Fundus imaging system

-

Fluorescein angiography equipment

-

Histological processing reagents

Protocol:

-

Anesthetize the mice and dilate their pupils.

-

Use a laser photocoagulator to induce rupture of Bruch's membrane in the retina, which triggers the formation of CNV.[11][12][13][14]

-

Administer this compound topically to the eyes of the mice according to a predetermined dosing schedule.[1][3] A control group should receive a vehicle-only formulation.

-

At specific time points after laser induction, perform in vivo imaging (e.g., fundus photography, fluorescein angiography) to assess the extent of CNV leakage and size.[11][12]

-

At the end of the study, euthanize the mice and enucleate the eyes.

-

Perform histological analysis (e.g., on choroidal flat mounts) to quantify the volume and area of the CNV lesions.

-

Compare the CNV measurements between the this compound-treated and control groups.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytostatic or cytotoxic effects of this compound on various cell lines.

Materials:

-

Cancer cell lines (e.g., Hcc827, PC3, U87)

-

This compound at various concentrations

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Signaling Pathways

The antiangiogenic activity of this compound is mediated through the inhibition of SRPK1 and CK2, which in turn affects downstream signaling pathways.

SRPK1-Mediated VEGF Alternative Splicing

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Protein kinase CK2 and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]

- 6. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]

- 8. Involvement of Protein Kinase CK2 in Angiogenesis and Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein kinase CK2 suppresses angiogenesis and hematopoietic stem cell recruitment to retinal neovascularization sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

An In-Depth Technical Guide to the Downstream Effects of SRPIN803

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRPIN803 is a potent small molecule inhibitor with dual specificity for Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This dual inhibitory action underlies its significant downstream effects, primarily characterized by potent anti-angiogenic properties. By modulating the phosphorylation of key substrates involved in RNA splicing and a multitude of other cellular processes, this compound presents a compelling pharmacological tool and a potential therapeutic agent, particularly in the context of neovascular diseases and cancer. This technical guide provides a comprehensive overview of the downstream effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its function, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding sites of SRPK1 and CK2. This dual inhibition is central to its downstream signaling consequences.

-

SRPK1 Inhibition: SRPK1 is a key regulator of the phosphorylation of serine/arginine-rich (SR) splicing factors, most notably SRSF1. Phosphorylation of SRSF1 by SRPK1 is a critical step for its nuclear import and its subsequent role in pre-mRNA splicing. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, leading to its cytoplasmic retention and a subsequent alteration in the alternative splicing of various target genes.[1][2]

-

CK2 Inhibition: CK2 is a highly pleiotropic serine/threonine kinase that phosphorylates a vast array of substrates, regulating numerous cellular processes including cell cycle progression, apoptosis, and signal transduction.[3] Inhibition of CK2 by this compound contributes to its anti-proliferative and pro-apoptotic effects by modulating key signaling pathways such as PI3K/Akt, NF-κB, and Wnt/β-catenin.[4][5][6]

Quantitative Data on this compound Activity

The inhibitory potency and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available.

| Target | IC50 | Assay Conditions | Reference |

| SRPK1 | 2.4 µM | In vitro kinase assay | [7] |

| SRPK1 | 7.5 µM | In vitro kinase assay with LBRNt(62-92) substrate | [8] |

| CK2 | 203 nM | In vitro kinase assay | [7] |

| CK2 | 0.68 µM | In vitro kinase assay | [8] |

Table 1: Inhibitory Potency of this compound against SRPK1 and CK2. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

| Cell Line | GI50 (µM) | Assay Type | Reference |

| Hcc827 (Lung Adenocarcinoma) | 80-98 | MTT Assay | [7] |

| PC3 (Prostate Cancer) | 80-98 | MTT Assay | [7] |

| U87 (Glioblastoma) | 80-98 | MTT Assay | [7] |

Table 2: Cytostatic Activity of this compound in Cancer Cell Lines. GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.

| Model System | Concentration | Effect | Reference |

| Zebrafish Embryos | 100 µM | Inhibition of angiogenesis | |

| Zebrafish Embryos (microinjection) | 10 µM (4.6 nL) | Blockade of angiogenesis at the one-cell stage | [7] |

Table 3: Anti-Angiogenic Activity of this compound.

Key Downstream Signaling Pathways and Effects

The dual inhibition of SRPK1 and CK2 by this compound triggers a cascade of downstream effects, impacting several critical cellular pathways.

Regulation of Angiogenesis via VEGF-A Splicing

A primary and well-documented downstream effect of this compound is its potent anti-angiogenic activity, which is mediated through the modulation of Vascular Endothelial Growth Factor A (VEGF-A) pre-mRNA splicing.

-

Mechanism: SRPK1-mediated phosphorylation of SRSF1 promotes the selection of the proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF165a isoform.[9] Inhibition of SRPK1 by this compound prevents SRSF1 phosphorylation, causing a shift towards the use of a distal 5' splice site and promoting the expression of the anti-angiogenic VEGF165b isoform.[10][11][12][13]

-

Consequences: The increased ratio of VEGF165b to VEGF165a leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately inhibiting angiogenesis. This has been demonstrated in both in vitro and in vivo models.

Modulation of Cancer-Related Signaling Pathways

Through its inhibition of CK2, this compound influences several signaling pathways that are frequently dysregulated in cancer.

-

PI3K/Akt Pathway: CK2 can phosphorylate and activate Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.[14] CK2 also phosphorylates the tumor suppressor PTEN, leading to its destabilization.[15][16] By inhibiting CK2, this compound can lead to decreased Akt phosphorylation and increased PTEN stability, thereby attenuating pro-survival signaling.

-

NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to NF-κB activation.[6] Inhibition of CK2 by this compound can therefore suppress NF-κB activity.

-

Wnt/β-catenin Pathway: CK2 is known to phosphorylate β-catenin, a key component of the Wnt signaling pathway, which can enhance its stability and transcriptional activity.[4][17] this compound-mediated inhibition of CK2 may therefore lead to a downregulation of Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against SRPK1 and CK2.

Materials:

-

Recombinant human SRPK1 or CK2α/β holoenzyme

-

SRPK1 substrate: GST-fused N-terminal fragment of Lamin B Receptor (LBRNt(62-92)) or a synthetic peptide substrate for SRPK1.[18]

-

CK2 substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, the respective kinase (SRPK1 or CK2), and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km of the respective kinase.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the kinase activity.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Air-dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., Hcc827, PC3, U87)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.

Zebrafish Anti-Angiogenesis Assay

Objective: To evaluate the in vivo anti-angiogenic effects of this compound.

Materials:

-

Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP) or Tg(kdrl:mCherry))

-

Zebrafish embryo medium (E3)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Stereomicroscope with fluorescence capabilities

-

Image analysis software

Procedure:

-

Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.

-

At 24 hours post-fertilization (hpf), dechorionate the embryos.

-

Place one embryo per well in a 96-well plate containing E3 medium.

-

Prepare different concentrations of this compound in E3 medium (the final DMSO concentration should be kept below 0.1%).

-

Add the this compound solutions or E3 medium with DMSO (vehicle control) to the respective wells.

-

Incubate the embryos at 28.5°C for 24-48 hours.

-

At 48 or 72 hpf, anesthetize the embryos with tricaine.

-

Image the trunk vasculature of the embryos using a fluorescence stereomicroscope.

-

Quantify the extent of intersegmental vessel (ISV) growth. This can be done by measuring the total length of the ISVs, counting the number of complete ISVs, or scoring for any vascular defects.

-

Compare the vascular development in this compound-treated embryos to the vehicle-treated controls to determine the anti-angiogenic effect.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of SRPK1 and CK2 in cellular signaling. Its potent anti-angiogenic activity, driven by the modulation of VEGF-A splicing, highlights its therapeutic potential for neovascular diseases and cancer. The ability of this compound to also impact key cancer-related pathways through CK2 inhibition further underscores its multifaceted mechanism of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the downstream effects of this promising dual kinase inhibitor. Further research is warranted to fully elucidate the complete spectrum of this compound's downstream targets and to explore its full therapeutic utility in various disease contexts.

References

- 1. Serine and arginine rich splicing factor 1: a potential target for neuroprotection and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directional Phosphorylation and Nuclear Transport of the Splicing Factor SRSF1 Is Regulated by an RNA Recognition Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. VEGF165b, an antiangiogenic VEGF-A isoform, binds and inhibits bevacizumab treatment in experimental colorectal carcinoma: balance of pro- and antiangiogenic VEGF-A isoforms has implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. VEGF165b, a splice variant of VEGF-A, promotes lung tumor progression and escape from anti-angiogenic therapies through a β1 integrin/VEGFR autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PTEN is destabilized by phosphorylation on Thr366 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SRPIN803 on the VEGF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of SRPIN803, a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), with a primary focus on its impact on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By modulating the alternative splicing of VEGF-A pre-mRNA, this compound promotes a shift from pro-angiogenic to anti-angiogenic isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases. This document details the underlying molecular mechanisms, compiles quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating this compound or similar targeted therapies.

Introduction: The Role of VEGF in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis, diabetic retinopathy, and age-related macular degeneration.[1] The Vascular Endothelial Growth Factor (VEGF) family and its receptors are central regulators of this process. Specifically, VEGF-A, through alternative splicing of its pre-mRNA, gives rise to a family of isoforms with opposing biological activities.

The pro-angiogenic isoforms, such as VEGF-A165a, promote endothelial cell proliferation, migration, and vascular permeability by binding to and activating VEGF Receptor 2 (VEGFR2).[2] Conversely, the anti-angiogenic isoforms, including VEGF-A165b, are generated by splicing to an alternative 3' splice site in the terminal exon.[3] While still capable of binding to VEGFR2, the "b" isoforms are thought to be less effective at inducing receptor dimerization and subsequent downstream signaling, thereby acting as endogenous inhibitors of angiogenesis.[3]

The balance between these pro- and anti-angiogenic VEGF-A isoforms is tightly regulated by splicing factors, among which the Serine/Arginine-rich (SR) proteins play a crucial role. The activity of these SR proteins is, in turn, controlled by phosphorylation, primarily mediated by Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[4]

This compound: A Dual Inhibitor of SRPK1 and CK2

This compound is a small molecule inhibitor that has been identified as a dual inhibitor of SRPK1 and Casein Kinase 2 (CK2).[5][6][7] Its impact on the VEGF signaling pathway is predominantly attributed to its potent inhibition of SRPK1.[1]

Mechanism of Action

SRPK1 phosphorylates SR proteins, such as SRSF1, in the cytoplasm, facilitating their translocation into the nucleus.[3][8] Once in the nucleus, phosphorylated SRSF1 binds to exonic splicing enhancers on the VEGF-A pre-mRNA, promoting the selection of the proximal splice site in exon 8. This leads to the production of the pro-angiogenic VEGF-Axxxa isoforms.[4]

This compound, by inhibiting SRPK1, prevents the phosphorylation of SRSF1.[4] This, in turn, impedes the nuclear translocation and activity of SRSF1, leading to a shift in the alternative splicing of VEGF-A pre-mRNA towards the distal splice site. The consequence of this shift is an increased production of the anti-angiogenic VEGF-Axxxb isoforms at the expense of the pro-angiogenic "a" isoforms.[4] This alteration of the VEGF-A isoform ratio underlies the anti-angiogenic effects of this compound.

The inhibition of CK2 by this compound may also contribute to its anti-angiogenic properties, as CK2 has been implicated in various cellular processes, including angiogenesis.[5][6]

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the inhibitory activity and biological effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Substrate | IC50 (μM) | Reference |

| SRPK1 | LBRNt(62-92) | 7.5 | [6][7] |

| SRPK1 | 2.4 | [5][7] | |

| CK2 | 0.68 | [6][7] | |

| CK2 | 0.21 | [7] |

Table 2: Anti-Angiogenic and Cytotoxic Effects of this compound

| Assay | Model System | Concentration | Effect | Reference |

| Zebrafish Angiogenesis | Tg(kdrl:gfp) embryos | 100 μM | Significant inhibition of intersegmental vessel (ISV) length | [5] |

| Cytotoxicity | MCF7 cells | IC50 = 61 μM | [6][7] | |

| Cytotoxicity | MRC5 cells | IC50 = 63 μM | [6][7] | |

| Cytostatic Activity | Hcc827, PC3, U87 cells | GI50 = 80-98 μM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the VEGF signaling pathway.

In Vitro Kinase Assay for SRPK1 and CK2

This protocol is for determining the in vitro inhibitory activity of this compound against SRPK1 and CK2.

Materials:

-

Recombinant human SRPK1 and CK2

-

SRPK1 substrate: LBRNt(62-92) peptide

-

CK2 substrate: Dephosphorylated casein

-

[γ-32P]ATP

-

This compound

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

ATP solution

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase (SRPK1 or CK2), its respective substrate, and the kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a DMSO control.

-

Initiate the kinase reaction by adding a solution containing ATP and [γ-32P]ATP.

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for VEGF-A Isoforms

This protocol describes the detection and semi-quantification of pro- and anti-angiogenic VEGF-A isoforms in cell lysates.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Pan-VEGF-A antibody (recognizes all isoforms)

-

VEGF-A165b specific antibody

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Due to the small size difference between isoforms, use appropriate gel percentages for optimal resolution.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (pan-VEGF-A or VEGF-A165b specific) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

For semi-quantification, perform densitometry analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for VEGF-A Isoforms

This protocol allows for the quantification of the mRNA expression levels of pro- and anti-angiogenic VEGF-A isoforms.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for:

-

Pan-VEGF-A (detects all isoforms)

-

VEGF-Axxxa isoforms (forward primer in an upstream exon, reverse primer in exon 8a)

-

VEGF-Axxxb isoforms (forward primer in an upstream exon, reverse primer spanning the exon 7/8b junction)

-

Housekeeping gene (e.g., GAPDH, β-actin)

-

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from treated and control cells and assess its quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Set up the qPCR reactions with the appropriate master mix and specific primers for each target gene.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Calculate the ratio of VEGF-Axxxb to VEGF-Axxxa mRNA levels.

Zebrafish Angiogenesis Assay

This in vivo assay assesses the anti-angiogenic activity of this compound.

Materials:

-

Transgenic zebrafish line with fluorescently labeled blood vessels (e.g., Tg(kdrl:EGFP))

-

This compound

-

Embryo water

-

96-well plates

-

Fluorescence microscope with imaging software

Procedure:

-

Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).

-

Dechorionate the embryos.

-

Place individual embryos into the wells of a 96-well plate containing embryo water.

-

Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the embryos at 28.5°C for 48 hours (until 72 hpf).

-

Anesthetize the embryos.

-

Image the trunk vasculature of each embryo using a fluorescence microscope.

-

Quantify the length of the intersegmental vessels (ISVs) using imaging software.

-

Calculate the percentage of inhibition of angiogenesis for each this compound concentration compared to the vehicle control.

Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts with a porous membrane (e.g., 8 μm pores)

-

24-well plates

-

Cell culture medium with low serum

-

Chemoattractant (e.g., VEGF-A165a)

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Seed endothelial cells in the upper chamber of the Transwell inserts in low-serum medium.

-

Add the chemoattractant to the lower chamber.

-

Add this compound at various concentrations to the upper chamber.

-

Incubate for a specified time (e.g., 4-6 hours) to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percentage of inhibition of migration for each this compound concentration.

Endothelial Cell Proliferation Assay (e.g., MTS Assay)

This assay measures the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Endothelial cells

-

96-well plates

-

Cell culture medium

-

This compound

-

MTS reagent

-

Plate reader

Procedure:

-

Seed endothelial cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound.

-

Incubate for a period that allows for cell proliferation (e.g., 24-72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration.

Visualizing the Impact of this compound

The following diagrams illustrate the VEGF signaling pathway and the experimental workflows described in this guide.

References

- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biobide.com [biobide.com]

- 3. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 6. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of VEGF Isoforms in Mouse, Rat, and Zebrafish Using RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to SRPIN803: A Dual Inhibitor of SRPK1 and CK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRPIN803 is a small molecule inhibitor renowned for its dual-targeting capability against Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action, particularly in the context of inhibiting pathways related to angiogenesis, and offers a compilation of quantitative data on its inhibitory potency and cellular effects. Furthermore, this document outlines detailed experimental protocols for the synthesis of this compound and for key biological assays to evaluate its efficacy, serving as a valuable resource for researchers in the fields of oncology, ophthalmology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the systematic name 6-(4-Hydroxy-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5H-[3][4][5]thiadiazolo[3,2-a]pyrimidin-7(6H)-one, is a yellow solid compound.[6] Its chemical structure was revised from the initially proposed structure to a monocyclic thiadiazolocyanoacrylamide form. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉F₃N₄O₃S | [3] |

| Molecular Weight | 370.31 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| CAS Number | 380572-02-1 | [3] |

| SMILES | O=C(N=C1SC(C(F)(F)F)=NN1C/2=N)C2=C/C3=CC=C(C(OC)=C3)O | [3] |

| Solubility | DMSO: 100 mg/mL (270.04 mM) | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3] |

| Stability | Stable at pH 7.4. Less stable at pH 5.2, undergoes retro-Knoevenagel reaction with a half-life of approximately 16 hours and 30 minutes. |

Mechanism of Action and Biological Activities

This compound functions as a potent dual inhibitor of SRPK1 and CK2, two kinases implicated in various cellular processes, including angiogenesis.[4] The inhibition of these kinases by this compound leads to a reduction in the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the formation of new blood vessels.[5] This antiangiogenic activity makes this compound a compound of significant interest for the research of diseases characterized by pathological neovascularization, such as age-related macular degeneration and cancer.[5]

Signaling Pathway

The inhibitory action of this compound on SRPK1 and CK2 disrupts the phosphorylation cascade that ultimately leads to the expression of pro-angiogenic factors. A simplified representation of this pathway is illustrated in the diagram below.

Quantitative Biological Data

The inhibitory potency of this compound has been quantified in various studies, with some variations in the reported IC₅₀ values. These discrepancies may arise from different experimental conditions and assay formats. A summary of the available data is presented in the tables below.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ | Reference |

| SRPK1 | 2.4 µM | |

| SRPK1 | 7.5 µM | |

| CK2 | 203 nM (0.203 µM) | |

| CK2 | 0.68 µM |

Table 3: Cytostatic and Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |

| Hcc827 | 80 - 98 | - | |

| PC3 | 80 - 98 | - | |

| U87 | 80 - 98 | 77 | |

| MCF7 | - | 61 | [7] |

| MRC5 | - | 63 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, followed by reaction with ethyl cyanoacetate and a subsequent Knoevenagel condensation with vanillin.

Step 1: Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole

-

Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.

-

Slowly add trifluoroacetic acid (12.0 ml) and then phosphorus oxychloride (15.0 mL) over a period of approximately 30 minutes.

-

Maintain the reaction for 3 hours, allowing for the evolution of HCl gas.

-

After the cessation of gas evolution, pour the reaction mixture into cold water (100 mL) with stirring.

-

Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry at 363 K to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[3]

Step 2: Synthesis of Amide Intermediate

-

React 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethyl cyanoacetate in the presence of sodium methoxide to form the corresponding amide.

Step 3: Knoevenagel Condensation to Yield this compound

-

Subject the amide intermediate from Step 2 to a Knoevenagel condensation with vanillin.

-

The reaction is carried out in the presence of ammonium acetate and acetic acid.

-

Isolate the final product, this compound, as a yellow solid.[8]

In Vitro SRPK1 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a known SRPK1 substrate, LBRNt(62-92).

-

Reaction Setup: Prepare a 25 µL reaction mixture containing:

-

12 mM HEPES, pH 7.5

-

10 mM MgCl₂

-

25 µM ATP

-

1 µCi [γ-³²P]ATP

-

1-2 µg of purified GST-SRPK1 enzyme

-

1-3 µg of GST-LBRNt(62-92) substrate

-

Varying concentrations of this compound (or DMSO as a vehicle control).

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE.

-

Detection: Visualize the phosphorylated substrate by autoradiography.

-

Quantification: Excise the radioactive bands from the gel and quantify the radioactivity using a scintillation counter to determine the extent of inhibition.

In Vitro CK2 Kinase Assay

This protocol assesses the inhibitory effect of this compound on CK2 activity.

-

Reaction Components:

-

CK2 enzyme (recombinant)

-

Specific peptide substrate for CK2

-

ATP (including a radiolabeled tracer like [γ-³²P]ATP)

-

Assay buffer (typically containing Mg²⁺ ions)

-

Varying concentrations of this compound.

-

-

Assay Procedure:

-

Combine the CK2 enzyme, substrate, and this compound in the assay buffer and pre-incubate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Detection of Phosphorylation:

-

Terminate the reaction.

-

Separate the phosphorylated substrate from the reaction mixture, often by spotting onto phosphocellulose paper which binds the phosphorylated peptide.

-

Wash the paper to remove unreacted ATP.

-

-

Data Analysis:

-

Quantify the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the control (no inhibitor) to determine the IC₅₀ value.

-

MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay is used to determine the GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) of this compound on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the GI₅₀ and IC₅₀ values.

Zebrafish Anti-Angiogenesis Assay

This in vivo assay evaluates the antiangiogenic effects of this compound using a transgenic zebrafish model with fluorescently labeled blood vessels (e.g., Tg(kdrl:EGFP)).

-

Embryo Collection and Treatment:

-

Collect zebrafish embryos and raise them in E3 medium.

-

At 24 hours post-fertilization (hpf), transfer the embryos to a 96-well plate.

-

Treat the embryos with various concentrations of this compound. Include a vehicle control (e.g., DMSO in E3 medium).

-

-

Incubation: Incubate the treated embryos at 28.5°C for 48 hours (until 72 hpf).

-

Imaging:

-

Anesthetize the embryos with tricaine.

-

Mount the embryos and capture images of the trunk vasculature using a fluorescence microscope.

-

-

Quantification and Analysis:

-

Quantify the extent of angiogenesis by measuring parameters such as the length and number of intersegmental vessels (ISVs).

-

Compare the measurements from the treated groups to the control group to determine the dose-dependent inhibitory effect of this compound on angiogenesis.

-

Conclusion

This compound is a valuable chemical probe for studying the roles of SRPK1 and CK2 in cellular signaling and disease pathogenesis. Its well-characterized antiangiogenic properties, stemming from the dual inhibition of these kinases, make it a promising lead compound for the development of novel therapeutics for a range of disorders. This technical guide provides a centralized resource of its chemical, physical, and biological properties, along with detailed experimental protocols, to facilitate further research and development efforts involving this potent small molecule inhibitor.

References

- 1. Evidence for disulfide bonds in SR Protein Kinase 1 (SRPK1) that are required for activity and nuclear localization | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. blog.biobide.com [blog.biobide.com]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, with the neovascular (wet) form characterized by choroidal neovascularization (CNV) driven largely by vascular endothelial growth factor (VEGF). SRPIN803 has emerged as a promising small molecule inhibitor for AMD research. It functions as a potent dual inhibitor of serine/arginine-rich protein kinase 1 (SRPK1) and casein kinase 2 (CK2), two kinases implicated in the regulation of angiogenesis. By inhibiting these kinases, this compound effectively reduces the production of pro-angiogenic VEGF isoforms, thereby suppressing pathological neovascularization. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of the relevant signaling pathways.

Introduction